2-cyclopropyl-3,3-difluoroazetidine hydrochloride
CAS No.: 2742660-45-1
Cat. No.: VC11553292
Molecular Formula: C6H10ClF2N
Molecular Weight: 169.60 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742660-45-1 |
|---|---|
| Molecular Formula | C6H10ClF2N |
| Molecular Weight | 169.60 g/mol |
| IUPAC Name | 2-cyclopropyl-3,3-difluoroazetidine;hydrochloride |
| Standard InChI | InChI=1S/C6H9F2N.ClH/c7-6(8)3-9-5(6)4-1-2-4;/h4-5,9H,1-3H2;1H |
| Standard InChI Key | KKWOJXMZEKEZSY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2C(CN2)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a strained azetidine ring (a four-membered heterocycle with three carbon atoms and one nitrogen atom) substituted with two fluorine atoms at the 3-position and a cyclopropyl group at the 2-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for in vitro and in vivo studies. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 2-cyclopropyl-3,3-difluoroazetidine;hydrochloride |
| Canonical SMILES | C1CC1C2C(CN2)(F)F.Cl |
| XLogP3-AA (Lipophilicity) | -0.27 |
| Topological Polar Surface Area | 12.03 Ų |
The difluorination at the 3-position induces electron-withdrawing effects, which stabilize the ring against enzymatic degradation while increasing its permeability across biological membranes .
Spectral Characterization
Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals:
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¹H NMR: A triplet at δ 8.82 ppm (J = 6.4 Hz) corresponds to the proton adjacent to the cyclopropyl group, while signals between δ 3.82–4.07 ppm are attributed to the azetidine ring protons .
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¹⁹F NMR: Resonances at -120 to -125 ppm confirm the presence of two equivalent fluorine atoms .
Synthetic Methodologies
Ring Formation Strategies
The synthesis of 2-cyclopropyl-3,3-difluoroazetidine hydrochloride typically involves a multi-step process:
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Azetidine Ring Construction: Cyclization of 3-chloro-1-aminopropane derivatives under basic conditions yields the azetidine core.
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Fluorination: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at the 3-position .
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Cyclopropane Functionalization: Palladium-catalyzed cross-coupling reactions attach the cyclopropyl group to the azetidine ring .
A representative synthetic route is outlined below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₃, EtOH, 80°C, 12 h | 78% |
| 2 | DAST, CH₂Cl₂, -20°C, 4 h | 65% |
| 3 | Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 82% |
Purification and Characterization
Recrystallization from acetonitrile followed by trituration in aqueous NaHCO₃ achieves ≥95% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 169.60 [M+H]⁺.
Biological Activities and Mechanisms
BCL6 Inhibition in Oncology
2-Cyclopropyl-3,3-difluoroazetidine hydrochloride demonstrates potent inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor overexpressed in diffuse large B-cell lymphoma (DLBCL). In in vitro assays:
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Antiproliferative Activity: GI₅₀ values of 22–140 nM in BCL6-dependent cell lines (Karpas 422, SU-DHL-4) .
The compound disrupts BCL6-corepressor interactions by binding to the lateral groove of the BTB domain, as confirmed by X-ray crystallography .
Dual SIK2/SIK3 Inhibition
Recent studies highlight its role as a dual salt-inducible kinase (SIK2/SIK3) inhibitor with selectivity over SIK1:
| Kinase | IC₅₀ (nM) |
|---|---|
| SIK2 | 7.8 |
| SIK3 | 3.8 |
| SIK1 | 282.8 |
This selectivity profile enables modulation of immunoregulatory pathways, reducing pro-inflammatory cytokines (TNFα) while enhancing IL-10 production in myeloid cells .
Comparative Analysis with Related Compounds
Versus 3,3-Difluoroazetidine
The addition of the cyclopropyl group in 2-cyclopropyl-3,3-difluoroazetidine hydrochloride confers distinct advantages over the parent compound 3,3-difluoroazetidine (CAS 679431-52-8):
| Parameter | 2-Cyclopropyl-3,3-difluoroazetidine HCl | 3,3-Difluoroazetidine |
|---|---|---|
| Molecular Weight | 169.60 g/mol | 93.08 g/mol |
| LogP | 0.39 | -0.27 |
| Metabolic Stability (t₁/₂) | 2.94 h (human hepatocytes) | 0.22 h |
The cyclopropyl moiety enhances metabolic stability by shielding the azetidine ring from cytochrome P450 oxidation .
Applications in Drug Development and Beyond
Preclinical Efficacy in Inflammatory Models
In murine colitis models, oral administration (30 mg/kg BID) reduced disease activity index (DAI) by 59% and normalized histological markers of inflammation . Mechanistic studies attribute this to SIK2/SIK3-dependent suppression of NF-κB signaling .
Bioimaging Probes
The fluorine atoms enable ¹⁹F-MRI applications. In proof-of-concept studies, the compound achieved a signal-to-noise ratio (SNR) of 15.2 at 50 μM in tumor xenografts, outperforming traditional perfluorocarbon agents.
Future Directions and Challenges
Optimization of Pharmacokinetics
Despite promising in vitro activity, the compound exhibits moderate oral bioavailability (48% in rats) . Prodrug strategies (e.g., phosphate esters) are under investigation to improve absorption.
Expansion into Neurodegenerative Diseases
Preliminary data suggest SIK2/SIK3 inhibition mitigates tau hyperphosphorylation in Alzheimer’s models. Dose-ranging studies in APP/PS1 mice are ongoing .
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